molecular formula C19H23N7 B3805024 2,5-dimethyl-3-{4-[4-(1H-1,2,4-triazol-1-yl)benzyl]piperazin-1-yl}pyrazine

2,5-dimethyl-3-{4-[4-(1H-1,2,4-triazol-1-yl)benzyl]piperazin-1-yl}pyrazine

Cat. No.: B3805024
M. Wt: 349.4 g/mol
InChI Key: BWJOZOBQPURGKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2,5-dimethyl-3-{4-[4-(1H-1,2,4-triazol-1-yl)benzyl]piperazin-1-yl}pyrazine” is a complex organic molecule that contains several functional groups, including a triazole ring . Triazole compounds are a class of heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis . The synthesis involved the reaction of various starting materials under specific conditions to form the desired product .


Molecular Structure Analysis

The molecular structure of similar compounds has been established by techniques such as NMR and MS analysis . The presence of the triazole ring and other functional groups contributes to the overall structure of the molecule .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, in vitro cytotoxic evaluation indicated that some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the IR absorption spectra of some compounds were characterized by the presence of two signals for C=O groups .

Mechanism of Action

The mechanism of action of similar compounds has been investigated. Some compounds clearly inhibited the proliferation of MCF-7 cancer cells by inducing apoptosis . This suggests that these compounds could potentially be used as anticancer agents.

Safety and Hazards

The safety and hazards associated with similar compounds have been evaluated. Notably, the most potent compounds demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin . This suggests that these compounds could potentially have a better safety profile compared to existing drugs.

Future Directions

The results from these studies indicate that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . This opens up new avenues for future research in this area.

Properties

IUPAC Name

2,5-dimethyl-3-[4-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]piperazin-1-yl]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7/c1-15-11-21-16(2)19(23-15)25-9-7-24(8-10-25)12-17-3-5-18(6-4-17)26-14-20-13-22-26/h3-6,11,13-14H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJOZOBQPURGKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)N2CCN(CC2)CC3=CC=C(C=C3)N4C=NC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-dimethyl-3-{4-[4-(1H-1,2,4-triazol-1-yl)benzyl]piperazin-1-yl}pyrazine
Reactant of Route 2
Reactant of Route 2
2,5-dimethyl-3-{4-[4-(1H-1,2,4-triazol-1-yl)benzyl]piperazin-1-yl}pyrazine
Reactant of Route 3
Reactant of Route 3
2,5-dimethyl-3-{4-[4-(1H-1,2,4-triazol-1-yl)benzyl]piperazin-1-yl}pyrazine
Reactant of Route 4
Reactant of Route 4
2,5-dimethyl-3-{4-[4-(1H-1,2,4-triazol-1-yl)benzyl]piperazin-1-yl}pyrazine
Reactant of Route 5
Reactant of Route 5
2,5-dimethyl-3-{4-[4-(1H-1,2,4-triazol-1-yl)benzyl]piperazin-1-yl}pyrazine
Reactant of Route 6
Reactant of Route 6
2,5-dimethyl-3-{4-[4-(1H-1,2,4-triazol-1-yl)benzyl]piperazin-1-yl}pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.